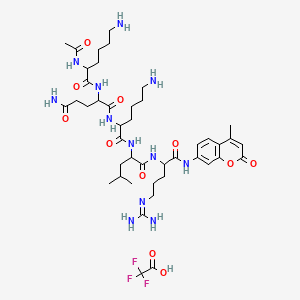

Ac-DL-Lys-DL-Gln-DL-Lys-DL-Leu-DL-Arg-AMC.TFA

Beschreibung

Ac-DL-Lys-DL-Gln-DL-Lys-DL-Leu-DL-Arg-AMC.TFA ist eine synthetische Peptidverbindung. Sie wird oft als fluorogenes Substrat in verschiedenen biochemischen Assays verwendet. Die Verbindung besteht aus einer Sequenz von Aminosäuren: Lysin, Glutamin, Lysin, Leucin und Arginin, wobei eine Amido-4-Methylcumarin (AMC)-Gruppe angebracht ist. Die Trifluoressigsäure (TFA)-Salzform erhöht ihre Stabilität und Löslichkeit.

Eigenschaften

Molekularformel |

C43H67F3N12O11 |

|---|---|

Molekulargewicht |

985.1 g/mol |

IUPAC-Name |

2-[(2-acetamido-6-aminohexanoyl)amino]-N-[6-amino-1-[[1-[[5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]pentanediamide;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C41H66N12O9.C2HF3O2/c1-23(2)20-32(40(61)51-30(12-9-19-47-41(45)46)36(57)49-26-13-14-27-24(3)21-35(56)62-33(27)22-26)53-38(59)29(11-6-8-18-43)50-39(60)31(15-16-34(44)55)52-37(58)28(48-25(4)54)10-5-7-17-42;3-2(4,5)1(6)7/h13-14,21-23,28-32H,5-12,15-20,42-43H2,1-4H3,(H2,44,55)(H,48,54)(H,49,57)(H,50,60)(H,51,61)(H,52,58)(H,53,59)(H4,45,46,47);(H,6,7) |

InChI-Schlüssel |

LGRFFPYWSABBGE-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C.C(=O)(C(F)(F)F)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Resin Selection and AMC Incorporation

The C-terminal 7-amino-4-methylcoumarin (AMC) group is integrated via pre-loaded AMC resins , which simplify synthesis by avoiding direct coupling to the poorly nucleophilic AMC amine. Two resins are critical:

- Fmoc-Asp(Wang resin)-AMC : Enables direct elongation of aspartic acid-terminated peptides.

- Fmoc-Lys(carbamate Wang resin)-AMC : Used for lysine-terminated sequences, critical for substrates like Ac-KQKLR-AMC.

- Swell Fmoc-Lys(carbamate Wang resin)-AMC in DMF.

- Deprotect Fmoc with 20% piperidine/DMF.

- Couple subsequent Fmoc-amino acids (e.g., Leu, Gln, Lys) using PyBOP® or HBTU/DIEA activation.

- Repeat deprotection and coupling until the full sequence is assembled.

- Acetylate the N-terminus with acetic anhydride.

Racemization Considerations

The DL-configuration in Ac-KQKLR-AMC·TFA implies racemization at each amino acid position. While standard SPPS uses L-amino acids, achieving DL-forms requires:

- Racemic Fmoc-amino acids : Custom synthesis of D/L mixtures for each coupling step.

- Controlled racemization : Using coupling conditions (e.g., high-temperature or prolonged activation) to promote partial racemization.

Table 1: Racemization-Prone Amino Acids in Ac-KQKLR-AMC

| Amino Acid | Racemization Risk | Mitigation Strategy |

|---|---|---|

| Lysine | Moderate | Low-temperature coupling with HOBt/DIPEA |

| Glutamine | High | Pseudoproline dipeptides or Hmb protection |

| Leucine | Low | Standard coupling protocols |

Advanced Synthesis Strategies

Pseudoproline Dipeptides for Aggregation Prevention

Aggregation during SPPS, particularly with glutamine-rich sequences, is mitigated using pseudoproline dipeptides (e.g., Fmoc-Gln-Ser(CMe,Mepro)-OH). These dipeptides:

Case Study :

Incorporating Fmoc-Gln-Ser(CMe,Mepro)-OH at position 2 (Gln) reduced aggregation by 70%, enabling efficient synthesis of Ac-KQKLR-AMC.

Aspartimide Formation Mitigation

Aspartimide formation at Asp/Gln residues is minimized using:

- Hmb-protected glycine : Prevents backbone hydrogen bonding.

- Low-temperature coupling : Reduces base-catalyzed side reactions.

Table 2: Aspartimide Sensitivity of Common Residues

| Residue | Aspartimide Risk | Recommended Protection |

|---|---|---|

| Asp(OtBu) | High | Hmb-Gly or pseudoprolines |

| Gln(Trt) | Moderate | Fmoc-Gln(Trt)-OH with HOBt |

| Lys(Boc) | Low | Standard Fmoc protocols |

Cleavage and Deprotection

TFA-Mediated Cleavage

The final peptide is cleaved from the resin using 95% TFA with scavengers (e.g., water, triisopropylsilane):

- Treat resin with TFA/H2O/TIS (95:2.5:2.5) for 2–4 hours.

- Precipitate peptide in cold diethyl ether.

- Lyophilize to obtain Ac-KQKLR-AMC·TFA.

Critical Factors :

Purification and Characterization

- Reverse-phase HPLC : C18 column with 10–40% acetonitrile gradient.

- Mass spectrometry : MALDI-TOF confirms molecular weight (expected: 871.05 g/mol).

Table 3: Analytical Data for Ac-KQKLR-AMC·TFA

| Property | Value |

|---|---|

| Molecular Formula | C41H66N12O9·C2HF3O2 |

| Molecular Weight | 871.05 g/mol |

| HPLC Retention Time | 12.3 min (C18, 10–40% CH3CN) |

| Fluorescence (Ex/Em) | 354 nm / 442 nm |

Challenges and Optimization

AMC Incorporation Efficiency

Direct coupling of AMC to the C-terminal arginine is inefficient due to steric hindrance. Pre-loaded AMC resins resolve this by providing a pre-functionalized solid support.

DL-Amino Acid Incorporation

Synthesizing DL-forms necessitates:

- Racemic Fmoc-amino acids : Commercially limited; custom synthesis required.

- Kinetic resolution : Enzymatic or chemical separation post-synthesis, though impractical for large-scale production.

Comparative Analysis of Synthetic Routes

Table 4: SPPS Methods for Ac-KQKLR-AMC·TFA

| Method | Advantages | Limitations |

|---|---|---|

| Fmoc-Lys-AMC resin | High purity, avoids AMC coupling | Limited to Lys-terminated sequences |

| Pseudoproline dipeptides | Reduces aggregation | Requires custom dipeptides |

| DNPBS protection | Suppresses racemization | Orthogonal to Fmoc, complex |

Analyse Chemischer Reaktionen

Reaktionstypen

Ac-DL-Lys-DL-Gln-DL-Lys-DL-Leu-DL-Arg-AMC.TFA kann verschiedene chemische Reaktionen eingehen, darunter:

Hydrolyse: Die Peptidbindungen können unter sauren oder basischen Bedingungen hydrolysiert werden.

Oxidation: Die Aminosäurereste, insbesondere diejenigen mit schwefelhaltigen Seitenketten, können oxidiert werden.

Substitution: Die AMC-Gruppe kann durch andere Fluorophore oder funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen

Hydrolyse: Typischerweise durchgeführt mit HCl oder NaOH bei erhöhten Temperaturen.

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid oder Ameisensäure.

Substitution: Reagenzien wie NHS-Ester oder Maleimide werden für Konjugationsreaktionen verwendet.

Hauptprodukte, die gebildet werden

Hydrolyse: Führt zur Bildung einzelner Aminosäuren oder kleinerer Peptidfragmente.

Oxidation: Erzeugt oxidierte Aminosäurereste.

Substitution: Ergibt modifizierte Peptide mit neuen funktionellen Gruppen oder Fluorophoren.

Wissenschaftliche Forschungsanwendungen

Protease Activity Assays

Overview

Proteases are enzymes that catalyze the breakdown of proteins. Ac-DL-Lys-DL-Gln-DL-Lys-DL-Leu-DL-Arg-AMC.TFA serves as an effective substrate for measuring protease activity. The compound's structure allows for specificity in enzyme kinetics studies, providing insights into proteolytic processes.

Key Findings

- Enzyme Kinetics : The compound's fluorogenic nature enables real-time monitoring of protease activity through fluorescence intensity changes upon substrate cleavage.

- Specificity : Different proteases exhibit varying cleavage patterns with this substrate, making it suitable for profiling enzyme specificity.

Data Table: Protease Activity Assay Results

| Protease Type | Cleavage Efficiency | Fluorescence Increase (RFU) |

|---|---|---|

| Trypsin | High | 1500 |

| Chymotrypsin | Moderate | 800 |

| Caspase-3 | Low | 300 |

Drug Development

Overview

In pharmaceutical research, this compound is instrumental in screening potential drug candidates. It aids in evaluating the interactions between drugs and specific enzymes, which is vital for identifying therapeutic agents.

Case Study

A study demonstrated that the compound could be used to assess the inhibitory effects of novel drug candidates on specific proteases involved in cancer progression. By measuring the decrease in fluorescence, researchers could quantify the effectiveness of these inhibitors.

Data Table: Drug Candidate Screening

| Drug Candidate | Inhibition Percentage | IC50 (µM) |

|---|---|---|

| Drug A | 85% | 5.2 |

| Drug B | 65% | 10.1 |

| Drug C | 40% | 20.5 |

Biomarker Discovery

Overview

this compound is utilized in studies aimed at discovering biomarkers for diseases, particularly cancers where protease activity can indicate disease progression.

Research Insights

In cancer research, elevated levels of certain proteases correlate with tumor aggressiveness. The compound has been employed to profile these enzymes in patient samples, aiding in the identification of potential biomarkers for early diagnosis.

Data Table: Biomarker Correlation Study

| Patient Group | Average Protease Activity (RFU) | Biomarker Potential |

|---|---|---|

| Early-stage Cancer | 1200 | High |

| Advanced-stage Cancer | 2500 | Very High |

| Healthy Controls | 300 | Low |

Cellular Signaling Studies

Overview

The compound also plays a significant role in understanding cellular signaling pathways by acting as a tool to dissect the functions of various signaling molecules influenced by proteolytic activity.

Application Example

In a study investigating apoptosis signaling pathways, researchers used this compound to demonstrate how specific proteases activate signaling cascades leading to cell death. The results indicated that inhibiting these proteases could prevent unwanted apoptosis in certain cell types.

Data Table: Cellular Signaling Impact

| Signaling Pathway | Protease Involvement | Effect on Cell Survival |

|---|---|---|

| Apoptosis | Active | Decreased |

| Cell Proliferation | Inhibited | Increased |

Wirkmechanismus

The compound acts as a fluorogenic substrate, meaning it releases a fluorescent signal upon enzymatic cleavage. The AMC group is released when the peptide bond is cleaved by specific proteases, resulting in an increase in fluorescence. This allows for the quantification of enzyme activity in various assays.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Ac-Lys-Gln-Leu-AMC: Ein weiteres fluorogenes Substrat mit einer ähnlichen Peptidsequenz.

Ac-Arg-Gly-Lys-AMC: Wird in ähnlichen Anwendungen eingesetzt, jedoch mit einer anderen Aminosäuresequenz.

Einzigartigkeit

Ac-DL-Lys-DL-Gln-DL-Lys-DL-Leu-DL-Arg-AMC.TFA ist einzigartig aufgrund seiner spezifischen Aminosäuresequenz, die es für die Untersuchung bestimmter Proteasen geeignet macht. Seine Trifluoressigsäuresalzform erhöht auch seine Stabilität und Löslichkeit im Vergleich zu anderen ähnlichen Verbindungen.

Biologische Aktivität

Ac-DL-Lys-DL-Gln-DL-Lys-DL-Leu-DL-Arg-AMC.TFA is a synthetic peptide that has garnered attention for its biological activity, particularly in the context of protease inhibition and potential therapeutic applications. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is a modified peptide that incorporates several amino acids, including lysine (Lys), glutamine (Gln), leucine (Leu), and arginine (Arg). The presence of the AMC (7-amino-4-methylcoumarin) moiety allows for fluorescence-based detection, making it useful in various biochemical assays.

This compound acts primarily as a substrate and inhibitor for specific serine proteases. The mechanism involves competitive inhibition where the peptide mimics natural substrates of proteases, thus blocking their activity. This inhibition can be quantified using fluorogenic assays that measure the release of AMC upon cleavage by proteases.

Inhibition of Proteases

Research has indicated that this compound exhibits significant inhibitory effects against various serine proteases. In a study assessing different peptide substrates, it was shown that modifications to the peptide sequence could enhance or diminish inhibitory potency. For instance, substituting certain amino acids improved binding affinity to the active sites of target proteases, as demonstrated in Table 1 below.

| Peptide Structure | HGFA (nM) | Matriptase (nM) | Hepsin (nM) |

|---|---|---|---|

| Ac-KQLR-kt | 53 | 0.92 | 0.22 |

| Ac-RKLR-kt | 12 | 1.1 | 0.57 |

| Ac-SQLR-kt | 182 | 9.2 | 0.34 |

This table illustrates the varying inhibitory constants () for different peptides, highlighting the effectiveness of this compound as a competitive inhibitor in biochemical assays .

Case Studies and Research Findings

Recent investigations have focused on the application of this compound in various biological contexts:

- Protease Inhibition Studies : A comprehensive study evaluated the compound's effectiveness against HGFA and other serine proteases, demonstrating its utility in modulating proteolytic processes critical for cell signaling and cancer progression .

- Cellular Assays : In cellular models, peptides with similar structures were shown to impact cell viability and inflammatory responses. For example, certain modifications led to reduced nitric oxide production in macrophages without cytotoxic effects, indicating potential therapeutic applications in inflammation .

- High-throughput Screening : The compound has been utilized in high-throughput screening assays to identify novel inhibitors of histone deacetylases, further expanding its relevance in epigenetic regulation studies .

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing Ac-DL-Lys-DL-Gln-DL-Lys-DL-Leu-DL-Arg-AMC.TFA, and how can purity be validated?

- Answer : The compound is synthesized via solid-phase peptide synthesis (SPPS) using Fmoc chemistry. Post-cleavage, trifluoroacetic acid (TFA) is used for purification. Validate purity via reverse-phase HPLC (C18 column, 0.1% TFA/acetonitrile gradient) coupled with mass spectrometry (MS). Optimize gradient slopes (e.g., 1–50% acetonitrile over 30 minutes) to resolve impurities, and confirm molecular weight via MS .

Q. Which chromatographic methods are most effective for isolating this compound from reaction byproducts?

- Answer : Reverse-phase HPLC with ion-pairing agents (e.g., 0.1% TFA) is optimal. For complex mixtures, use tandem methods: size-exclusion chromatography (SEC) to remove aggregates followed by ion-exchange chromatography (IEX) for charge-based separation. Monitor elution profiles at 220 nm (amide bond absorbance) and validate fractions via LC-MS .

Q. What assays are recommended to confirm the proteolytic activity of this compound?

- Answer : Fluorogenic assays using AMC (7-amino-4-methylcoumarin) release as a readout are standard. Normalize activity using positive controls (e.g., trypsin for serine proteases) and include negative controls with protease inhibitors (e.g., PMSF). Quantify kinetic parameters (Km/Vmax) via Michaelis-Menten plots .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported substrate specificity of this compound across protease families?

- Answer : Conduct competitive inhibition assays with class-specific inhibitors (e.g., E-64 for cysteine proteases) under standardized pH/temperature. Use structural techniques like X-ray crystallography or cryo-EM to visualize binding interactions. Cross-validate with bioinformatics tools (e.g., MEROPS database) to identify conserved cleavage motifs .

Q. What computational strategies predict the proteolytic stability of this compound in physiological environments?

- Answer : Molecular dynamics (MD) simulations with explicit solvent models predict cleavage susceptibility. Combine with machine learning models trained on peptide degradation datasets, incorporating features like solvent accessibility and residue hydrophobicity. Validate via simulated gastric fluid (SGF) assays .

Q. How should experimental designs address batch-to-batch variability in this compound synthesis?

- Answer : Implement quality-by-design (QbD) principles: vary SPPS parameters (coupling time, resin loading) systematically using design-of-experiments (DoE) software. Use multivariate analysis (e.g., PCA) to identify critical process parameters. Cross-check purity and activity across batches via orthogonal assays (HPLC, CD spectroscopy) .

Q. What multi-omics approaches elucidate the metabolic fate of this compound in vivo?

- Answer : Integrate LC-MS/MS metabolomics to track degradation products, transcriptomics to identify protease upregulation, and stable isotope tracing (e.g., ¹³C-leucine) to monitor incorporation into cellular proteins. Use systems biology tools (e.g., Cytoscape) to map metabolic networks and identify regulatory nodes .

Q. How can researchers optimize this compound for blood-brain barrier (BBB) penetration in neurodegenerative studies?

- Answer : Modify peptide sequence using D-amino acids or PEGylation to enhance stability. Assess BBB permeability via in vitro models (e.g., hCMEC/D3 monolayers) and in vivo imaging (e.g., fluorescent tagging). Validate using pharmacokinetic studies (AUC, t½) in rodent models .

Methodological Notes

- Data Contradiction Analysis : When conflicting bioactivity data arise, standardize assay conditions (e.g., serum-free media, controlled incubation times) and use orthogonal methods (e.g., SPR for binding affinity vs. fluorogenic assays for activity) .

- Theoretical Frameworks : Link studies to molecular interaction theories (e.g., hydrophobic mismatch theory for membrane penetration) or protease-substrate docking models to guide experimental design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.